molecular formula C17H16FNO B2383549 N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide CAS No. 2411194-09-5

N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide

Cat. No.: B2383549
CAS No.: 2411194-09-5
M. Wt: 269.319
InChI Key: NHRFXPGTHXEQQU-UHFFFAOYSA-N
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Description

N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromoacetophenone.

    Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form 1-(4-fluorophenyl)-2-phenylethanol.

    Dehydration: The resulting alcohol is then dehydrated using a suitable dehydrating agent such as phosphorus oxychloride to yield 1-(4-fluorophenyl)-2-phenylethene.

    Amidation: Finally, the alkene undergoes an amidation reaction with prop-2-enamide in the presence of a catalyst like palladium on carbon to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as nitro, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, amino, or alkyl-substituted derivatives.

Scientific Research Applications

N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique optical and electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide: shares structural similarities with other fluorinated aromatic compounds such as:

Uniqueness

  • The unique combination of the fluorinated phenyl group and the prop-2-enamide moiety in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where high binding affinity and selectivity are required.

Properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)phenyl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-3-17(20)19-12(2)15-6-4-5-7-16(15)13-8-10-14(18)11-9-13/h3-12H,1H2,2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRFXPGTHXEQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=C(C=C2)F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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